Cas no 689227-97-2 (3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one)

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one structure
689227-97-2 structure
Product name:3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
CAS No:689227-97-2
MF:C28H26BrN3O2S
Molecular Weight:548.493944644928
CID:5362096

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-piperidin-1-ylquinazolin-4(3H)-one
    • 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
    • 3-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one
    • 3-benzyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-(piperidin-1-yl)quinazolin-4(3H)-one
    • インチ: 1S/C28H26BrN3O2S/c29-22-11-9-21(10-12-22)26(33)19-35-28-30-25-14-13-23(31-15-5-2-6-16-31)17-24(25)27(34)32(28)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
    • InChIKey: KSQHAZVVGZWCAA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CSC1=NC2C=CC(=CC=2C(N1CC1C=CC=CC=1)=O)N1CCCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 772
  • トポロジー分子極性表面積: 78.3
  • XLogP3: 6.4

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3168-1921-5mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
5mg
$69.0 2023-04-24
Life Chemicals
F3168-1921-75mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
75mg
$208.0 2023-04-24
Life Chemicals
F3168-1921-40mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
40mg
$140.0 2023-04-24
Life Chemicals
F3168-1921-3mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
3mg
$63.0 2023-04-24
Life Chemicals
F3168-1921-50mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
50mg
$160.0 2023-04-24
A2B Chem LLC
BA71237-5mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2
5mg
$272.00 2024-04-19
Life Chemicals
F3168-1921-4mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
4mg
$66.0 2023-04-24
Life Chemicals
F3168-1921-15mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F3168-1921-10μmol
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
10μl
$69.0 2023-04-24
Life Chemicals
F3168-1921-100mg
3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689227-97-2 90%+
100mg
$248.0 2023-04-24

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one 関連文献

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-oneに関する追加情報

3-Benzyl-2-{[2-(4-Bromophenyl)-2-Oxoethyl]Sulfanyl}-6-(Piperidin-1-Yl)-3,4-Dihydroquinazolin-4-One: A Comprehensive Overview

The compound 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one, identified by the CAS registry number 689227-97-2, represents a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a quinazolinone core, which is further substituted with a benzyl group, a sulfanyl group linked to a bromophenyl moiety, and a piperidine ring. These substituents contribute to the molecule's unique pharmacological properties and make it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of quinazolinone derivatives in targeting various disease states, including cancer, inflammation, and neurodegenerative disorders. The presence of the piperidine ring in this compound is particularly noteworthy, as piperidine-containing molecules are often associated with enhanced bioavailability and improved pharmacokinetic profiles. Additionally, the sulfanyl group attached to the bromophenyl moiety introduces sulfur into the molecule, which can play a critical role in modulating its interactions with biological targets such as enzymes or receptors.

The synthesis of this compound involves a multi-step process that typically includes coupling reactions, oxidation steps, and cyclization. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of key intermediates. The structural complexity of this molecule necessitates careful optimization of reaction conditions to avoid side reactions and ensure selective formation of the desired product.

In terms of biological activity, this compound has demonstrated promising results in vitro assays targeting key enzymes implicated in diseases such as cancer. For example, studies have shown that it exhibits inhibitory activity against certain kinases, which are often overexpressed in cancer cells. Furthermore, its ability to modulate cellular signaling pathways makes it a potential candidate for drug development programs aimed at treating chronic diseases. The bromophenyl group within its structure is believed to contribute to its selectivity towards specific biological targets.

The application of computational chemistry techniques has also played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have provided insights into how it binds to its target proteins, revealing critical residues responsible for its binding affinity. These findings have guided further modifications to improve its potency and selectivity. Moreover, pharmacokinetic modeling has been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining its suitability as a drug candidate.

Looking ahead, the development of this compound into a therapeutic agent will require extensive preclinical testing to evaluate its safety and efficacy. Regulatory agencies such as the FDA impose stringent requirements for drug approval, necessitating rigorous testing across multiple stages. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this area. The integration of advanced technologies like artificial intelligence (AI) and machine learning (ML) into drug discovery pipelines may further accelerate progress.

In conclusion, 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one represents a compelling candidate for further exploration in medicinal chemistry. Its unique structure endows it with diverse biological activities that hold promise for treating various diseases. By leveraging cutting-edge research methodologies and fostering interdisciplinary collaborations, researchers can unlock its full potential as a therapeutic agent.

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